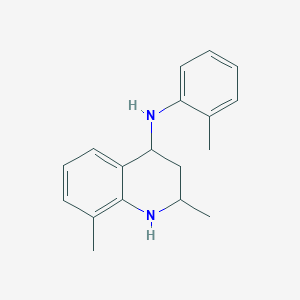

2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-12-7-4-5-10-16(12)20-17-11-14(3)19-18-13(2)8-6-9-15(17)18/h4-10,14,17,19-20H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQLHHXQFQICHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC(=C2N1)C)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,8-Dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound characterized by the molecular formula and a molecular weight of approximately 266.39 g/mol. This compound features a tetrahydroquinoline core, which is known for its diverse biological activities due to its structural properties. The unique arrangement of substituents on the tetrahydroquinoline framework may influence its pharmacological properties.

The precise mechanism of action for this compound remains largely uncharacterized. However, research indicates that the biological activity of similar compounds often involves:

- Binding Affinity : Interaction with various biological targets that can modulate physiological responses.

- Receptor Activity : Potential effects on neurotransmitter receptors or enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The specific substitution pattern of this compound may enhance its lipophilicity and bioavailability while potentially reducing toxicity. This is crucial for developing therapeutics based on this compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrrole-2-carboxylic acid | Pyrrole ring | Antimicrobial |

| 6-Methoxy-1H-indole | Indole structure | Antidepressant |

| 7-Aminoquinoline | Quinoline core | Anticancer |

This table highlights how variations in structure can lead to diverse biological activities.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce in the literature as of now, ongoing research into similar compounds suggests avenues for exploration:

- Anticonvulsant Activity : A study on related tetrahydroquinoline derivatives demonstrated significant anticonvulsant effects in animal models.

- Antitumor Research : Investigations into quinoline-based compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction.

- Synthetic Pathways : The synthesis typically involves multi-step organic reactions that allow for the modification of the compound's structure to enhance biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Tetrahydroquinoline Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related analogues:

Key Observations :

- Hydrophobicity : The target compound’s higher molecular weight and methyl groups enhance lipophilicity relative to the base scaffold (801156-77-4), likely improving membrane permeability .

- Synthetic Complexity: Multi-step syntheses are common for such derivatives. For example, trans-4-substituted tetrahydronaphthalenamines (e.g., 5l, 5m) are synthesized in 58–71% yields via reductive amination, comparable to methods for tetrahydroquinolines .

Physicochemical and Pharmacological Comparisons

- The hexanoyl derivative (348131-29-3) is an oil, indicating that acyl groups reduce melting points despite higher molecular weight .

- HPLC Behavior: Tetrahydronaphthalenamines (e.g., 5l, 5n) are purified using normal-phase HPLC with hexane/alcohol solvent systems, similar to methods applicable to tetrahydroquinolines . Retention times (e.g., 15.3–17.2 min for 5l) reflect polarity differences due to substituents.

- For instance, 5o (trans-4-(2′-chlorophenyl)-N,N-dimethyltetrahydronaphthalen-2-amine) may exhibit enhanced receptor affinity due to electron-withdrawing substituents .

Q & A

Basic: What are the standard synthetic routes for preparing 2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine?

Answer:

A common approach involves multi-step nucleophilic substitution and cyclization. For example:

Core structure formation : Start with a substituted quinoline precursor. For analogs, 2,8-dimethylquinolin-4-amine derivatives are synthesized via cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .

Functionalization : Introduce the 2-methylphenyl group via Buchwald-Hartwig amination or direct alkylation. details similar protocols using dimethylamine or pyrrolidine derivatives in acetonitrile with catalytic KI at 60°C, achieving yields of 60–98% .

Purification : Use column chromatography (silica gel, EtOAc/hexane) followed by recrystallization (e.g., EtOH/water) to isolate the product.

Basic: How is structural characterization of this compound validated?

Answer:

Key techniques include:

- 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in 1,2,3,4-tetrahydroquinoline derivatives show characteristic splitting (δ 6.2–7.7 ppm) and coupling constants (J = 3–5 Hz) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 234 [MH+]) and fragmentation patterns .

- Elemental analysis : Ensure purity (>95% via combustion analysis).

- X-ray crystallography (if crystalline): Resolve stereochemistry, as shown in for related tetrahydroquinoline-pyrrolidinone hybrids .

Advanced: How can conflicting NMR data for diastereomers be resolved during synthesis?

Answer:

Contradictions in splitting patterns or chemical shifts may arise from:

- Conformational flexibility : Use variable-temperature NMR to observe coalescence of peaks (e.g., at 25°C vs. 50°C).

- Chiral derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomeric excess via 19F NMR .

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to assign configurations .

demonstrates resolving axial vs. equatorial substituents in tetrahydroquinoline derivatives using NOESY correlations .

Advanced: What strategies optimize low yields in alkylation steps?

Answer:

Low yields (e.g., 15–30%) often stem from steric hindrance or competing side reactions. Mitigation strategies:

- Solvent optimization : Use polar aprotic solvents (DMF, NMP) to stabilize transition states. reports 45–92% yields in NMP for analogous alkylation reactions .

- Catalysis : Add KI (10 mol%) to enhance nucleophilicity in SN2 reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve regioselectivity .

Advanced: How can the biological activity of this compound be systematically evaluated?

Answer:

Follow a tiered pharmacological workflow:

In vitro screening :

- Enzyme assays : Test inhibition of acetylcholinesterase (AChE) or lipoxygenase (LOX) at 1–100 μM, using Ellman’s method (AChE) or UV-spectrophotometry (LOX) .

- Cellular models : Assess cytotoxicity (MTT assay) and antimycobacterial activity (MIC against M. tuberculosis H37Rv), as in .

Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups in ) to correlate electronic effects with potency .

In vivo pharmacokinetics : Measure plasma half-life (e.g., in rodents) using LC-MS/MS.

Advanced: How are chiral centers introduced into the tetrahydroquinoline core?

Answer:

Chirality is critical for bioactivity. Methods include:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed C–N coupling .

- Chiral pool synthesis : Start with enantiopure amines (e.g., (R)-1-phenylethylamine) and retain configuration during cyclization .

- Kinetic resolution : Employ enzymes (lipases, esterases) to selectively hydrolyze one enantiomer .

describes HCl-mediated deprotection of sulfinamide intermediates to yield enantiopure amines (>95% ee) .

Advanced: How to address solubility issues in biological assays?

Answer:

Poor aqueous solubility is common. Solutions:

- Prodrug design : Introduce phosphate or glycoside groups for enhanced hydrophilicity.

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm vesicles via extrusion) to improve bioavailability .

Advanced: What computational tools predict binding modes to biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screen against X-ray structures (e.g., AChE PDB: 4EY7) to identify key interactions (π-π stacking, hydrogen bonds) .

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics (50 ns trajectories) to assess stability .

- QSAR modeling : Corrogate substituent descriptors (Hammett σ, logP) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.